molecular formula C10H17NO3S B2888487 N-[(2,2-Dimethyl-1,1-dioxothiolan-3-yl)methyl]prop-2-enamide CAS No. 2361640-80-2

N-[(2,2-Dimethyl-1,1-dioxothiolan-3-yl)methyl]prop-2-enamide

Cat. No. B2888487
CAS RN: 2361640-80-2
M. Wt: 231.31
InChI Key: ULTRFOIUSGXREC-UHFFFAOYSA-N
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Description

The compound is a derivative of 2,2-Dimethyl-1,3-dioxolane . Dioxolanes are a class of organic compounds that contain a dioxolane group, which is a three-membered ring structure with two oxygen atoms and one carbon atom, along with two methyl groups attached to one of the oxygen atoms .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as methyl (2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate can be synthesized from glycerol .


Molecular Structure Analysis

The molecular structure of similar compounds like 2,2-Dimethyl-1,3-dioxolane shows an intramolecular O-H⋯O hydrogen bond .

Future Directions

The development of new bio-based solvents, such as methyl (2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate, is an area of active research . These solvents are being developed to replace traditional solvents that have sustainability and toxicity issues . The development of these new solvents involves a combination of in silico modelling, experimental parameters, green synthetic routes, application testing, and toxicity measurements .

properties

IUPAC Name

N-[(2,2-dimethyl-1,1-dioxothiolan-3-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3S/c1-4-9(12)11-7-8-5-6-15(13,14)10(8,2)3/h4,8H,1,5-7H2,2-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTRFOIUSGXREC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCS1(=O)=O)CNC(=O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2,2-Dimethyl-1,1-dioxidotetrahydrothiophen-3-yl)methyl)acrylamide

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